1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a benzyl group substituted with two fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Benzyl Derivative Preparation: The starting material, 2,3-difluorobenzyl bromide, is reacted with a suitable nucleophile to form the benzyl derivative.
Triazole Formation: The benzyl derivative undergoes cyclization to form the triazole ring. This step often involves the use of reagents such as hydrazine and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents such as sodium hydroxide or other strong bases can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate, and various amines.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of fluorine atoms and the triazole ring. Similar compounds include:
1-(2, 3-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound differs in the position of the triazole ring.
1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
These compounds share similarities in their core structure but differ in functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-3-1-2-6(8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLYVBWNHLIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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